2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride
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Overview
Description
2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with 2-[Methyl(propan-2-yl)amino]ethanol in the presence of a dehydrating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Purification steps, such as crystallization or chromatography, are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form simpler derivatives, typically involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-[Di(propan-2-yl)amino]ethyl 2-methoxybenzoate: This compound has a similar structure but with different substituents, leading to variations in its properties and applications.
2-[Methyl(propan-2-yl)amino]ethyl 2-hydroxybenzoate: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
Uniqueness
2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-11(2)15(3)9-10-18-14(16)12-7-5-6-8-13(12)17-4;/h5-8,11H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAXUWLCQOCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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